What are the physical and chemical properties of 2-(Trimethylsilyl)ethanamine hydrochloride?
What are the physical and chemical properties of 2-(Trimethylsilyl)ethanamine hydrochloride?
An In-depth Technical Guide to 2-(Trimethylsilyl)ethanamine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(Trimethylsilyl)ethanamine hydrochloride (CAS No: 18135-30-3). As a bifunctional organosilane, this compound serves as a valuable building block in synthetic organic chemistry and holds significant potential in the fields of materials science and drug discovery. This document details its structural characteristics, physicochemical properties, chemical reactivity, and established protocols for its analytical characterization. The insights provided herein are intended to support researchers, chemists, and drug development professionals in leveraging the unique attributes of this versatile reagent.
Introduction and Compound Identification
2-(Trimethylsilyl)ethanamine hydrochloride is a salt of a primary amine that features a trimethylsilyl [(CH₃)₃Si-] group at the beta position relative to the nitrogen atom. This unique structural arrangement—combining a nucleophilic amino group with a sterically demanding and lipophilic silyl moiety—imparts distinct properties that are highly valuable in chemical synthesis. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free amine.
The strategic placement of the trimethylsilyl group can influence the reactivity of the amine and provide a handle for specific chemical transformations. In medicinal chemistry, the incorporation of silicon into molecular scaffolds is an emerging strategy to improve metabolic stability, cell membrane permeability, and overall ADME/Tox profiles.[1] Consequently, compounds like 2-(Trimethylsilyl)ethanamine hydrochloride are increasingly recognized as important intermediates and building blocks for novel therapeutics.[2][3]
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Si [label="Si", pos="0,0!"];
C1 [label="C", pos="-1.5,-0.5!"];
C2 [label="C", pos="0,1.5!"];
C3 [label="C", pos="1.5,-0.5!"];
C4 [label="C", pos="-0.8,-1.5!"];
C5 [label="C", pos="-1.6,-2.5!"];
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h4 [label="H₂", pos="-0.2, -1.8!"];
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Si -- C1;
Si -- C2;
Si -- C3;
Si -- C4;
C4 -- C5;
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Caption: General workflow for the acylation of 2-(Trimethylsilyl)ethanamine.
Stability and Handling
The hydrochloride salt is chemically stable under standard ambient conditions.[4] However, the trimethylsilyl group can be susceptible to cleavage under strongly acidic or fluoride-ion-catalyzed conditions. This lability is a key feature of related silyl ethers and esters used as protecting groups, which are often cleaved by reagents like tetrabutylammonium fluoride (TBAF).[5] While the C-Si bond is more robust than a Si-O bond, harsh conditions should be avoided if the silyl group is to be retained. The compound should be stored in a tightly sealed container in a dry, well-ventilated area.
Role as a Synthetic Building Block
This compound is primarily used as a versatile building block in organic synthesis.[6] Its bifunctional nature allows it to introduce the 2-(trimethylsilyl)ethylamino moiety into a target structure. This is particularly relevant in drug discovery, where this group can serve as a bioisostere for other alkyl or functionalized chains, potentially improving pharmacokinetic properties.[1] For instance, it has been utilized in the synthesis of inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), which have potential antitumor applications.[6]
Spectroscopic and Analytical Characterization
Confirming the identity and purity of 2-(Trimethylsilyl)ethanamine hydrochloride requires a combination of spectroscopic techniques. Below are the expected characteristics and a general protocol for analysis.
Expected Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A sharp, intense singlet at ~0.0 ppm corresponding to the nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group.
-
Two multiplets, likely appearing as triplets, corresponding to the two methylene groups (-CH₂-CH₂-). The methylene group adjacent to the silicon (Si-CH₂) would be upfield (~0.5-1.0 ppm), while the methylene group adjacent to the nitrogen (-CH₂-NH₃⁺) would be significantly downfield (~2.8-3.2 ppm) due to the electron-withdrawing effect of the ammonium cation.
-
A broad singlet for the ammonium protons (-NH₃⁺), which may exchange with solvent protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
A signal for the methyl carbons of the trimethylsilyl group near 0 ppm.
-
Two distinct signals for the ethyl backbone carbons. The carbon attached to silicon will be upfield, while the carbon attached to nitrogen will be further downfield.
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
Strong, broad absorptions in the 2500-3000 cm⁻¹ range, characteristic of an amine salt (R-NH₃⁺ stretching).
-
N-H bending vibrations around 1500-1600 cm⁻¹.
-
A characteristic Si-C stretch and a (CH₃)₃Si- rocking vibration, typically observed around 840-860 cm⁻¹ and 1250 cm⁻¹.
-
Mass Spectrometry (MS): When analyzing the free base, the electron ionization (EI) mass spectrum would be expected to show a prominent fragment ion at m/z 73, corresponding to the [(CH₃)₃Si]⁺ cation. The molecular ion of the free base (M⁺ = 117) may be weak or absent.
Experimental Protocol: NMR Analysis
This protocol outlines a self-validating system where the results directly confirm the compound's key structural features.
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the structure of 2-(Trimethylsilyl)ethanamine hydrochloride.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of 2-(Trimethylsilyl)ethanamine hydrochloride and dissolve it in ~0.6 mL of a deuterated solvent (e.g., D₂O or CD₃OD).
-
Causality: D₂O or CD₃OD are chosen for their ability to dissolve the polar hydrochloride salt. D₂O will cause the -NH₃⁺ protons to exchange and disappear from the spectrum, which can be a useful diagnostic tool.
-
Internal Standard: Add a small amount of an internal standard, such as DSS or TMSP, if precise chemical shift referencing is required. Tetramethylsilane (TMS) is unsuitable for protic solvents.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a standard ¹H spectrum.
-
Acquire a ¹³C{¹H} (proton-decoupled) spectrum.
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Integrate the ¹H NMR signals. The ratio should correspond to 9H : 2H : 2H (for the Si(CH₃)₃, Si-CH₂, and N-CH₂ protons, respectively).
-
Compare the observed chemical shifts and coupling patterns with the expected values described in section 4.1. The presence of the intense singlet near 0 ppm and the two downfield methylene signals provides strong evidence for the target structure.
-
Confirm the presence of the three expected carbon signals in the ¹³C spectrum.
Caption: A typical workflow for the analytical validation of the compound.
Conclusion
2-(Trimethylsilyl)ethanamine hydrochloride is a structurally unique and synthetically useful chemical. Its properties as a stable, solid amine salt make it a convenient reagent for introducing the 2-(trimethylsilyl)ethylamino group into diverse molecular architectures. The nucleophilic character of the amine, combined with the steric and electronic influence of the trimethylsilyl group, offers valuable opportunities for chemists in organic synthesis and particularly for scientists engaged in drug discovery and development. A thorough understanding of its physical properties, chemical reactivity, and analytical characteristics, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.
References
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Pharmaffiliates. CAS No : 24103-64-8 | Product Name : 2-((Trimethylsilyl)oxy)ethan-1-amine Hydrochloride. Available at: [Link]
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ResearchGate. Bis(trimethylsilyl)Ethylamine: Synthesis, Properties and its use as CVD Precursor. Available at: [Link]
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PubChem. N-(2-[(trimethylsilyl)oxy]ethyl)amine. Available at: [Link]
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Gelest. General Silylation Procedures. Available at: [Link]
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MDPI. Synthesis of Chiral Building Blocks for Use in Drug Discovery. Available at: [Link]
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ResearchGate. Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Available at: [Link]
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Pharmaceutical Technology. Synthesis of Building Blocks for Drug Design Programmes. Available at: [Link]
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ResearchGate. 2-(Trimethylsilyl)ethoxymethyl Chloride. Available at: [Link]
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ResearchGate. Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery. Available at: [Link]
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PubChem. Ethylbis(trimethylsilyl)amine. Available at: [Link]
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ResearchGate. Synthetic applications. Reagents and conditions: (i) NH2OH⋅HCl.... Available at: [Link]
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